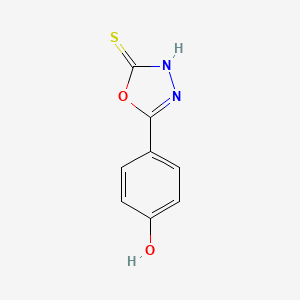

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

CAS No.: 69829-90-9

Cat. No.: VC1987683

Molecular Formula: C8H6N2O2S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69829-90-9 |

|---|---|

| Molecular Formula | C8H6N2O2S |

| Molecular Weight | 194.21 g/mol |

| IUPAC Name | 5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione |

| Standard InChI | InChI=1S/C8H6N2O2S/c11-6-3-1-5(2-4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) |

| Standard InChI Key | NGBOFOYNPCHKQQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NNC(=S)O2)O |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=S)O2)O |

Introduction

Chemical Properties and Structure

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol is an organic compound characterized by its unique structure, which includes a phenolic group and a 1,3,4-oxadiazole moiety with a mercapto group. This structural arrangement contributes to its reactivity and biological activities, making it a valuable scaffold in drug discovery research .

The compound exhibits tautomerism and can exist in both thiol and thione forms, which influences its chemical behavior and interactions with biological targets. The presence of multiple functional groups (hydroxyl, mercapto, and heterocyclic nitrogen) provides various sites for chemical modifications and interactions with biological macromolecules .

Key Physicochemical Properties

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol, with variations depending on the specific applications and desired purity. The most common method involves a multi-step process starting from appropriate precursors.

Conventional Synthesis

A widely employed method for synthesizing this compound involves the reaction of a substituted benzohydrazide with carbon disulfide in the presence of a base. As described in recent literature, the synthesis typically proceeds through the following steps :

-

Reaction of benzyl salicylate with hydrazine hydrate (99%) to yield 2-hydroxybenzohydrazide

-

The resulting product is then reacted with carbon disulfide dissolved in absolute ethanol in the presence of potassium hydroxide to form 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol

-

Further modifications can be made to the basic structure depending on the desired derivatives

This synthetic approach provides good yields and can be modified to incorporate different substituents on the phenyl ring .

Alternative Methods

Researchers have explored alternative synthetic routes, including:

-

Cyclization of acylthiosemicarbazides under various conditions

-

Reaction of carboxylic acid hydrazides with carbon disulfide followed by cyclization

-

Direct conversion of carboxylic acids to 1,3,4-oxadiazoles using appropriate reagents

These methods offer flexibility in synthesizing different derivatives with modified properties .

Spectral Characterization

Comprehensive spectroscopic analysis has been performed on 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol, providing valuable data for its identification and structural confirmation.

IR Spectral Data

The infrared spectroscopy of the compound reveals characteristic absorption bands that confirm its structure :

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| S-H | 2523 | Mercapto group stretching |

| C=N | 1595 | Oxadiazole ring |

| O-H | 3219 | Phenolic hydroxyl group |

| C=S | 780-740 | Thione form |

The IR spectrum notably shows the presence of both S-H and C=S bands, confirming the tautomeric nature of the compound .

¹H NMR Data

The proton NMR spectroscopy provides further structural confirmation :

| Signal (δ, ppm) | Assignment |

|---|---|

| 6.8-7.8 (multiplet) | Aromatic protons |

| 10.4 (singlet) | Phenolic -OH proton |

| 3.6 (singlet) | -SH proton |

The presence of the signal at δ 3.6 suggests that the compound exists predominantly in the thiol form in solution .

¹³C NMR Data

Carbon-13 NMR spectroscopy reveals the following characteristic signals :

| Signal (δ, ppm) | Assignment |

|---|---|

| 123.18, 124.57, 125.71, 126.83, 129.54 | Aromatic carbons |

| 159.7 | C-2 of oxadiazole ring |

| 178.8 | C-5 of oxadiazole ring |

These spectral data are consistent with the proposed structure and provide valuable information for structural authentication .

Mass Spectral Data

Mass spectrometry of the compound shows a molecular ion peak at m/z = 194, which corresponds to its molecular weight. The fragmentation pattern includes peaks at different mass numbers that confirm the structural elements of the molecule .

Biological Activities

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Properties

One of the most significant biological activities of this compound and its derivatives is their anticancer potential. A series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized and evaluated for anticancer activity against HeLa cancer cell lines .

Key findings from this research include:

-

All synthesized derivatives demonstrated dose-dependent inhibition of cancer cell growth

-

The IC50 values ranged between 10.64 and 33.62 μM

-

Compounds with halogen atoms (electron-withdrawing groups) at the C5 position showed the most potent activity

-

The potency of several derivatives was comparable to that of the known anticancer agent Cisplatin

-

Structure-activity relationship studies indicated that C5-substituted derivatives may be particularly promising for anticancer drug development

These results suggest that 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives could serve as valuable leads for developing new anticancer therapies.

Antioxidant Activities

Recent research has demonstrated that derivatives of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol possess significant antioxidant properties. A study published in the Ibn AL-Haitham Journal For Pure and Applied Sciences investigated novel heterocyclic derivatives from 2-thiol-5-phenyl-1,3,4-oxadiazole compounds .

The researchers found that:

-

The synthesized compounds showed different levels of inhibition against free radicals

-

Compounds 10 and 13 were most effective against DPPH radicals, with activity exceeding that of the standard antioxidant BHT (butylated hydroxytoluene)

-

The antioxidant activity appears to be influenced by the nature and position of substituents on the basic scaffold

-

These compounds show therapeutic potential for diseases mediated by oxidative stress

Transition Metal Complexes and Their Biological Activities

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol has been used to synthesize transition metal complexes that exhibit interesting biological properties. A study by Bhava et al. investigated the synthesis, spectral characterization, and biological screening of transition metal (II) complexes of this compound .

The research revealed that:

-

The ligand coordinates to metal ions through the phenolic oxygen via deprotonation and through a nitrogen atom in the oxadiazole ring

-

The complexes demonstrated various biological activities, including antimicrobial properties

-

DNA interaction studies suggested potential applications in developing new therapeutic agents

-

The magnetic and spectral properties of these complexes provided insights into their structural features and reactivity patterns

Coordination Chemistry

The presence of multiple coordination sites in 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol makes it an interesting ligand for the synthesis of metal complexes with diverse applications.

Metal Complexation Behavior

Studies have shown that 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol can coordinate to various transition metal ions to form stable complexes. The ligand typically coordinates through the phenolic oxygen and a nitrogen atom in the oxadiazole ring .

IR spectral studies of metal complexes reveal several key features:

-

The disappearance of the band due to phenolic OH (around 3219 cm⁻¹) in all complexes, indicating coordination through the phenolic oxygen via deprotonation

-

A shift in the C=N stretching frequency (1595 cm⁻¹) to lower values (12-37 cm⁻¹) in the complexes, suggesting coordination through a nitrogen atom in the oxadiazole ring

-

The persistence of the S-H band (around 2523 cm⁻¹) in the complexes, indicating non-involvement of the sulfur atom in coordination

-

The appearance of new bands in the far-infrared region (550-520 cm⁻¹ for M-N and 380-420 cm⁻¹ for M-O), further confirming the coordination mode

Structural Features of Metal Complexes

The structural characterization of metal complexes with 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol has been performed using various spectroscopic techniques. These studies have revealed important structural features:

-

The complexes typically adopt a distorted octahedral geometry with the ligand acting in a bidentate manner

-

Water molecules often occupy coordination sites, as evidenced by broad bands in the region 3443-3523 cm⁻¹ in the IR spectra of the complexes

-

The electronic spectral data and magnetic measurements provide insights into the electronic structure and oxidation states of the metal centers

A DFT and TD-DFT study of related complexes showed that the highest electron density is located on the phenolic oxygen atoms, indicating these as the most suitable atomic sites for attack by electrophiles .

Structure-Activity Relationships

Understanding the relationship between the structural features of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives and their biological activities is crucial for rational drug design.

Key Structural Elements Affecting Activity

Research on the anticancer activity of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives has identified several structure-activity relationships :

-

The presence of electron-withdrawing groups (particularly halogens) at the C5 position significantly enhances anticancer activity

-

The nature of the substituent on the phenyl ring influences the potency and selectivity of the compounds

-

The oxadiazole-thiol moiety appears to be essential for biological activity, suggesting its involvement in interactions with biological targets

Similar structure-activity relationships have been observed for the antioxidant properties of these compounds, with specific structural modifications leading to enhanced free radical scavenging activity .

Future Research Directions

Despite the progress made in understanding the chemistry and biological activities of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol, several areas warrant further investigation.

Advanced Formulation Strategies

Researchers could also explore:

-

Novel drug delivery systems to improve the bioavailability and targeting of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives

-

Combination therapy approaches to enhance therapeutic efficacy and overcome resistance mechanisms

-

Structure-based design of new derivatives with improved pharmacokinetic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume